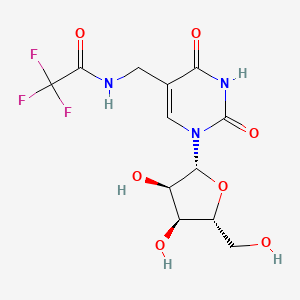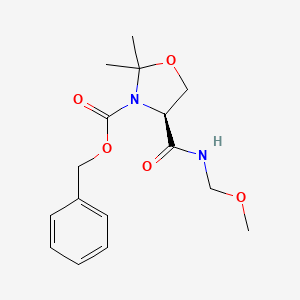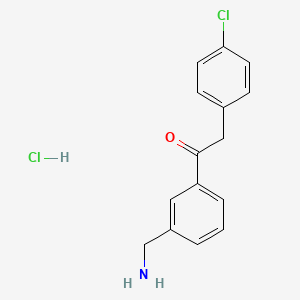
1-(3-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone hydrochloride is a chemical compound with a unique structure that combines an aminomethyl group and a chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone hydrochloride typically involves the reaction of 3-aminomethylbenzene with 4-chlorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1-(3-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Aminomethyl-phenyl)-2-phenyl-ethanone hydrochloride: Lacks the chloro group, which may affect its reactivity and interactions.
1-(3-Aminomethyl-phenyl)-2-(4-methyl-phenyl)-ethanone hydrochloride: Contains a methyl group instead of a chloro group, leading to different chemical properties.
Uniqueness
1-(3-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone hydrochloride is unique due to the presence of both the aminomethyl and chlorophenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse applications and interactions that are not observed in similar compounds.
Propriétés
Numéro CAS |
1187928-97-7 |
|---|---|
Formule moléculaire |
C15H15Cl2NO |
Poids moléculaire |
296.2 g/mol |
Nom IUPAC |
1-[3-(aminomethyl)phenyl]-2-(4-chlorophenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C15H14ClNO.ClH/c16-14-6-4-11(5-7-14)9-15(18)13-3-1-2-12(8-13)10-17;/h1-8H,9-10,17H2;1H |
Clé InChI |
AYBXAEBJIDREPC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)CC2=CC=C(C=C2)Cl)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



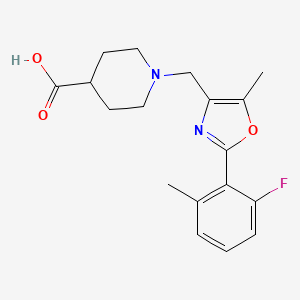

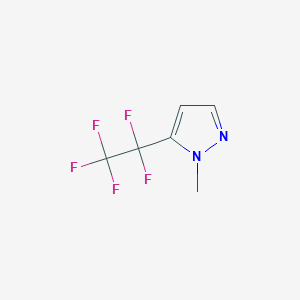
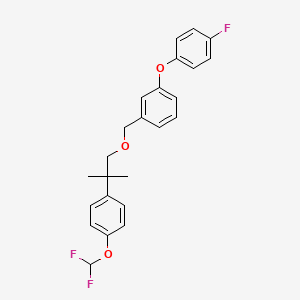

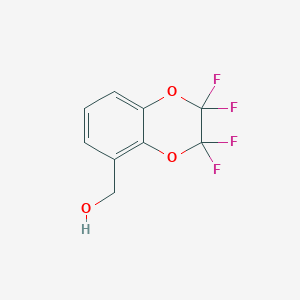
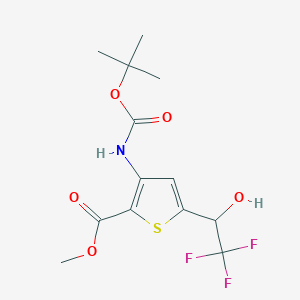
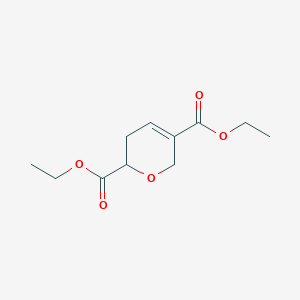
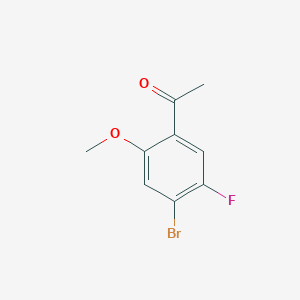
![4-chloro-3H-pyrrolo[2,3-c]quinoline](/img/structure/B15204733.png)

